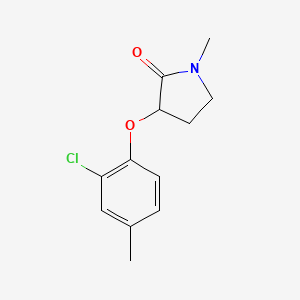![molecular formula C14H15N5 B7593054 4-[(3,5-Dimethylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7593054.png)
4-[(3,5-Dimethylpyrazol-1-yl)methyl]-2-phenyltriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-Dimethylpyrazol-1-yl)methyl]-2-phenyltriazole, commonly known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications. DMPT is a white crystalline powder that is soluble in water and has a molecular formula of C11H12N4.
Mécanisme D'action
The mechanism of action of DMPT is not fully understood, but it is believed to work by inhibiting the synthesis of certain enzymes involved in bacterial and fungal metabolism. DMPT has also been shown to activate the expression of genes involved in lipid metabolism, which may contribute to its growth-promoting effects in animals.
Biochemical and Physiological Effects:
DMPT has been shown to have a variety of biochemical and physiological effects. In animals, it has been shown to improve feed efficiency, increase growth rate, and enhance immune function. DMPT has also been shown to have antioxidant properties and may help protect against oxidative stress. In addition, DMPT has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMPT in lab experiments is its low toxicity. It is also relatively easy to synthesize and has a long shelf life. However, DMPT can be expensive to produce, which may limit its use in certain experiments. In addition, the mechanism of action of DMPT is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on DMPT. One area of interest is its potential use in cancer therapy. DMPT has been shown to have cytotoxic effects on cancer cells, and further research may help identify its potential as a cancer treatment. Additionally, DMPT may have applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Further research is needed to fully understand the mechanism of action of DMPT and its potential applications in various fields of scientific research.
Méthodes De Synthèse
DMPT can be synthesized through a multistep process starting with the reaction of 3,5-dimethylpyrazole with formaldehyde to form 3,5-dimethylpyrazole-4-carboxaldehyde. The aldehyde is then reacted with phenylhydrazine to form 3,5-dimethylpyrazole-4-carbohydrazide. The final step involves the reaction of 3,5-dimethylpyrazole-4-carbohydrazide with sodium azide to form DMPT.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antifungal, and antiviral properties. DMPT has also been studied for its potential use as a feed additive in animal agriculture to improve feed efficiency and growth performance. Additionally, DMPT has been investigated for its potential use in cancer therapy.
Propriétés
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-2-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-11-8-12(2)18(16-11)10-13-9-15-19(17-13)14-6-4-3-5-7-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXGPADAFZVZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NN(N=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methoxy-4-methylphenyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7592972.png)
![4-[[(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-methylamino]methyl]benzonitrile](/img/structure/B7592974.png)
![1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea](/img/structure/B7592988.png)
![3-Methyl-3-(2-methylpropyl)-1-[[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7592996.png)
![3-Ethoxy-7-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7593009.png)
![2-cyclopentyl-N-[2-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]ethyl]acetamide](/img/structure/B7593016.png)
![3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole](/img/structure/B7593017.png)

![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B7593046.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7593058.png)
![3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol](/img/structure/B7593065.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)